![molecular formula C17H20N2O2 B4719379 N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4719379.png)
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMU-212, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of urea derivatives and has been synthesized using specific methods.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits the activity of specific enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and proliferation. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the activity of specific signaling pathways, including the AKT/mTOR and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of carbonic anhydrase IX. In addition, N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using specific methods. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have potent anticancer activity against various cancer cell lines, making it a useful tool for cancer research. However, N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
For N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea research include exploring its potential use in combination with other anticancer agents, investigating its efficacy in animal models, and studying its mechanism of action in more detail. Additionally, research could focus on improving the solubility and stability of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea to enhance its efficacy in lab experiments.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea is in the field of cancer research. Studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-8-16(21-4)15(9-11)19-17(20)18-14-7-6-12(2)13(3)10-14/h5-10H,1-4H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUAZDGNWNECES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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